molecular formula C14H14BrNO3 B15228563 Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate

Cat. No.: B15228563
M. Wt: 324.17 g/mol
InChI Key: RYTWJCRZAYRGED-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core substituted with bromine, methoxy, and methyl groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 8-methoxy-6-methylquinoline, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using ethanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 4-azido-8-methoxy-6-methylquinoline-3-carboxylate or 4-thio-8-methoxy-6-methylquinoline-3-carboxylate.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Hydrolysis: Formation of 4-bromo-8-methoxy-6-methylquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate
  • Ethyl 4-fluoro-8-methoxy-6-methylquinoline-3-carboxylate
  • Ethyl 4-iodo-8-methoxy-6-methylquinoline-3-carboxylate

Uniqueness

Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3

InChI Key

RYTWJCRZAYRGED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)C)OC

Origin of Product

United States

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